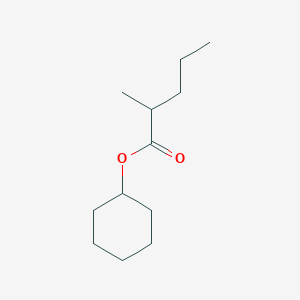
Cyclohexyl 2-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 2-methylpentanoate is an organic compound with the molecular formula C12H22O2. It is an ester formed from cyclohexanol and 2-methylpentanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-methylpentanoate can be synthesized through the esterification reaction between cyclohexanol and 2-methylpentanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl 2-methylpentanoate, like other esters, can undergo several types of chemical reactions:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Cyclohexanol and 2-methylpentanoic acid.
Reduction: Cyclohexanol and 2-methylpentanol.
Transesterification: A different ester depending on the alcohol used.
Applications De Recherche Scientifique
Cyclohexyl 2-methylpentanoate has various applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclohexyl 2-methylpentanoate primarily involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing cyclohexanol and 2-methylpentanoic acid. These products can then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl acetate: Another ester with a similar structure but different alkyl chain length.
Cyclohexyl butyrate: Similar ester with a butyrate group instead of a 2-methylpentanoate group.
Uniqueness
Cyclohexyl 2-methylpentanoate is unique due to its specific ester linkage and the presence of a cyclohexyl group, which imparts distinct chemical and physical properties compared to other esters. Its specific structure influences its reactivity and applications in various fields .
Propriétés
Numéro CAS |
60988-38-7 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
cyclohexyl 2-methylpentanoate |
InChI |
InChI=1S/C12H22O2/c1-3-7-10(2)12(13)14-11-8-5-4-6-9-11/h10-11H,3-9H2,1-2H3 |
Clé InChI |
YPSSTFUENXMUKW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(=O)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



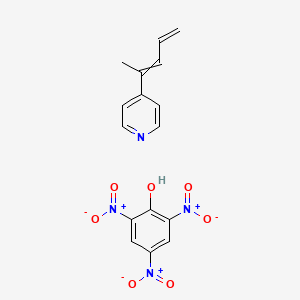
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)

![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
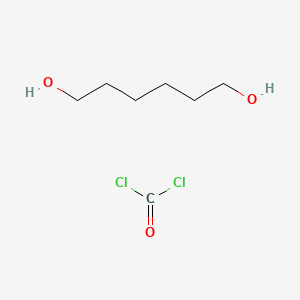
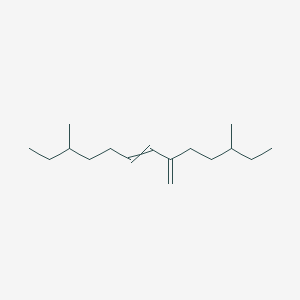
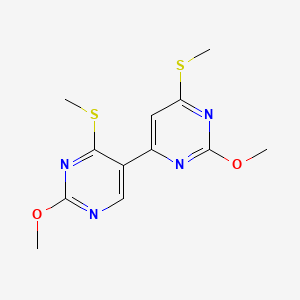
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
